(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester
Overview
Description
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a synthetic intermediate widely used in pharmaceutical synthesis. This compound is characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylic acid methyl ester group attached, making it a versatile building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of cyclopentanone derivatives followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is utilized in several scientific research fields:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Hydroxycyclopentane acetic acid methyl ester: Another cyclopentane derivative with similar functional groups.
Cyclopentanone derivatives: Compounds with a ketone group instead of a hydroxyl group.
Cyclopentanol derivatives: Compounds with an alcohol group instead of an ester group
Uniqueness
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and interaction profiles compared to other cyclopentane derivatives. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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